REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11][CH3:12].[CH3:13][C:14]1[N:18]=[CH:17][NH:16][N:15]=1.[OH-].[K+].Cl>CS(C)=O.O>[CH3:12][O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[N:16]1[CH:17]=[N:18][C:14]([CH3:13])=[N:15]1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC=N1
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by reversed preparative HPLC
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 6.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |